molecular formula C13H8N2O2 B14247446 5-Phenylpyrido[3,2-d]oxazin-8-one CAS No. 211629-98-0

5-Phenylpyrido[3,2-d]oxazin-8-one

Cat. No.: B14247446
CAS No.: 211629-98-0
M. Wt: 224.21 g/mol
InChI Key: UGLKPOQCOYDPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrido[3,2-d]oxazin-8-one is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited, its core pyrido-oxazine scaffold is a privileged structure in the development of biologically active molecules. Related pyrido-oxazine and pyridopyrimidine derivatives have demonstrated considerable potential as inhibitors of key enzymatic targets, particularly protein kinases . Protein kinases are involved in critical cellular signaling pathways, and their dysregulation is a hallmark of various cell proliferative disorders . As such, this compound serves as a valuable chemical precursor or pharmacophore for researchers designing and synthesizing new small-molecule therapeutics, especially in oncology. The compound's mechanism of action is anticipated to be similar to that of its structural analogs, which often function by competing with ATP for binding at the catalytic site of target kinases, thereby modulating downstream signaling cascades . Researchers can utilize this high-purity compound to explore its structure-activity relationships (SAR), optimize its potency and selectivity, and evaluate its efficacy in in vitro and in vivo models of disease. The phenyl and oxazinone substituents on the pyridine core offer synthetic handles for further chemical modification, enabling the generation of diverse compound libraries for high-throughput screening . Applications & Research Value: • Kinase Inhibitor Development: Serves as a core scaffold for the synthesis and optimization of novel kinase inhibitors, targeting diseases such as cancer, neurofibromatosis, and other proliferative disorders . • Mechanistic Studies: A useful tool compound for investigating signal transduction pathways and the biological roles of specific kinases in cellular models . • Medicinal Chemistry: Provides a versatile template for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211629-98-0

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

5-phenylpyrido[3,2-d]oxazin-8-one

InChI

InChI=1S/C13H8N2O2/c16-13-12-10(7-4-8-14-12)11(15-17-13)9-5-2-1-3-6-9/h1-8H

InChI Key

UGLKPOQCOYDPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C3=C2C=CC=N3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of pyrido-oxazinone systems, including the 5-phenyl derivative, often involves complex reaction cascades that can be dissected into fundamental nucleophilic and electrophilic events, as well as pericyclic reactions.

The construction of the pyrido-oxazinone framework frequently relies on reactions that exploit the electrophilic nature of carbonyl groups and the nucleophilic character of amines and other heteroatoms. For instance, the synthesis of related oxazinone derivatives can be initiated by the reaction of esters with amines to form amides, which then undergo further transformations. researchgate.net

A common strategy involves the ring-opening of a precursor molecule by a nucleophile, followed by cyclization to form the desired heterocyclic system. mdpi.com For example, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones with binucleophiles like ethylenediamine (B42938) proceeds via a ring-opening transformation to yield imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com In these reactions, the oxazinone ring is susceptible to nucleophilic attack, leading to the formation of new fused heterocyclic structures.

The reactivity of the pyrido-oxazinone system is also influenced by the nature of the substituents. For example, the presence of a good leaving group can facilitate nucleophilic substitution reactions. Conversely, electron-donating or withdrawing groups can modulate the electron density of the ring system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

Cycloaddition reactions, particularly Diels-Alder reactions, represent a powerful tool for the construction of the pyridine (B92270) ring within the pyrido-oxazinone scaffold. nih.govnih.gov 1,4-Oxazinones are highly reactive precursors in [4+2] cycloaddition reactions, readily reacting with a variety of dienophiles, including both electron-rich and electron-deficient alkynes, to afford pyridine derivatives after the extrusion of carbon dioxide. nih.gov

A domino reaction sequence involving an initial aldol (B89426) condensation followed by alkene isomerization and a subsequent cycloaddition/cycloreversion cascade has been employed for the synthesis of substituted pyridines from dihydrooxazinone precursors. nih.gov This highlights the utility of condensation reactions in conjunction with pericyclic processes to build molecular complexity in a single pot.

The general mechanism for the cycloaddition/cycloreversion sequence involves the [4+2] cycloaddition of the oxazinone (acting as the diene) with an alkyne to form a bicyclic intermediate. nih.gov This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, extruding a small molecule like carbon dioxide to yield the final aromatic pyridine ring. nih.gov

Reaction TypeKey IntermediatesResulting ProductsReference
Aldol Condensation-CycloadditionDihydrooxazinone, 2-alkynyl-substituted benzaldehydePolysubstituted tricyclic pyridines nih.gov
Diels-Alder Cycloaddition1,4-Oxazinone, AlkyneSubstituted Pyridines nih.govnih.gov

Tautomerism Studies of Pyrido-Oxazinone Systems

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic systems, including pyrido-oxazinones. In certain pyridone-containing systems, aldehyde-lactol tautomerism has been observed. nih.gov For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones can exist in equilibrium between a cyclic lactol form and an open-chain aldo-acid form. nih.gov The existence of these tautomers is often confirmed by spectroscopic methods such as ¹H NMR, where the presence of specific signals, like a downfield OH proton, indicates the lactol form. nih.gov

In a related study on pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-ylcyanide, density functional theory (DFT) calculations were used to investigate the tautomerism between OH, CH, and NH forms. researchgate.net These studies revealed that the relative stability of the tautomers can be influenced by the solvent environment. researchgate.net While a direct study on the tautomerism of 5-Phenylpyrido[3,2-d]oxazin-8-one was not found, the principles observed in these related systems suggest that it may also exhibit tautomeric behavior, potentially involving the oxazinone ring and adjacent functional groups.

Tautomeric SystemObserved FormsMethod of InvestigationReference
3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-dionesAldehyde-Lactol¹H NMR Spectroscopy nih.gov
Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-ylcyanideOH, CH, and NH tautomersDensity Functional Theory (DFT) researchgate.net

Photochemical and Thermal Reactivity Profiles

The pyridazine (B1198779) moiety within the broader class of pyridopyridazines is known to be involved in chemiluminescent reactions. For example, L-012, which is 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a well-known chemiluminescent probe used for the detection of reactive oxygen species (ROS). nih.govnih.gov The emission of light from L-012 is a result of a chemical reaction, often initiated by ROS, that leads to an excited state product which then decays to the ground state by emitting a photon. nih.gov The chemiluminescent properties of such compounds are highly dependent on their structure and the reaction conditions.

Thermally, the stability of the pyrido-oxazinone ring system is a critical factor. The cycloaddition/cycloreversion reactions discussed earlier are themselves thermally induced processes, indicating that the oxazinone ring can undergo ring-opening under elevated temperatures. nih.govnih.gov The specific temperatures required and the nature of the decomposition products would be dependent on the substitution pattern of the molecule.

Stability and Degradation Pathways of the this compound Scaffold

The stability of the this compound scaffold is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and other degradation pathways. The oxazinone ring, being a lactone-like structure, could potentially undergo hydrolysis under acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.

Degradation could also be initiated by reactive species. As seen with the chemiluminescent compound L-012, interaction with reactive oxygen species can lead to the breakdown of the pyridopyridazine (B8481360) structure. nih.gov While this compound has a different arrangement of nitrogen atoms, the potential for oxidative degradation should be considered, especially in biological or environmental contexts.

Further experimental studies are needed to fully characterize the stability and degradation pathways of this compound under various conditions.

Structural Characterization and Analytical Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of novel compounds like 5-Phenylpyrido[3,2-d]oxazin-8-one, offering non-destructive and highly informative data.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. These typically include the C=O (carbonyl) stretching of the lactone ring, C=N (imine) stretching of the pyridine (B92270) ring, and C-O-C (ether) stretching of the oxazine (B8389632) ring. Aromatic C-H and C=C stretching vibrations from the phenyl and pyridine rings would also be prominent.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (lactone)1750-1735
C=N (pyridine)1650-1550
C-O-C (ether)1260-1000
Aromatic C=C1600-1450
Aromatic C-H3100-3000

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, confirming the connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the phenyl group and the pyridone ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning each proton to its specific position in the structure.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the carbonyl carbon in the lactone, the carbons of the pyridine and oxazine rings, and the carbons of the phenyl substituent would all appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can also provide valuable structural information, as the molecule breaks apart in a predictable manner, yielding fragments that can be identified to further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The resulting spectrum is related to the electronic transitions within the molecule. For an aromatic and conjugated system like this compound, the UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. These data are useful for confirming the presence of the conjugated system and can also be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF) containing the atomic coordinates, unit cell dimensions, and other important structural parameters. This would unequivocally confirm the connectivity and conformation of the molecule.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A sample of the compound is injected into the HPLC system, and its passage through a column is monitored. A pure compound will ideally show a single peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Thin-Layer Chromatography (TLC) is another common technique used for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound is applied to a TLC plate, which is then developed in a suitable solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in that solvent system.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound, this analysis provides the percentage composition of its constituent elements—carbon, hydrogen, and nitrogen—which can then be compared against the theoretically calculated values derived from its molecular formula.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Analysis of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC69.64
HydrogenH3.60
NitrogenN12.49

Note: The values presented in this table are theoretical and calculated based on the molecular formula C₁₃H₈N₂O₂. Experimental data for this specific compound was not available in the public domain at the time of this writing.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

There are no specific studies available that detail the use of Density Functional Theory (DFT) or other quantum chemical calculations to analyze the electronic structure and predict the reactivity of 5-Phenylpyrido[3,2-d]oxazin-8-one. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

No published research could be found that employs molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. MD simulations are crucial for understanding how the molecule behaves over time in different environments, revealing its stable conformations and dynamic flexibility, which are key to its interaction with other molecules.

In Silico Screening and Ligand Design for Target Interaction Prediction

Information regarding the use of this compound in in silico screening campaigns or as a scaffold for ligand design is not present in the available literature. These computational techniques are used to screen large libraries of compounds against biological targets, but this specific molecule has not been identified as a subject of such studies.

Molecular Docking Studies of this compound with Biological Targets

There is a lack of specific molecular docking studies involving this compound in the scientific literature. While research exists for related but structurally distinct compounds, the specific interactions and binding affinities of this exact molecule remain uninvestigated.

Prediction of Binding Modes and Affinities

No data is available predicting the binding modes or affinities of this compound with any biological target.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

Without specific docking studies, there is no information identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, or π-π stacking between this compound and potential biological receptors.

Molecular Simulation Studies for Biological Activity Prediction

There are no molecular simulation studies in the available literature that focus on predicting the biological activity of this compound.

Structure Activity Relationship Sar Studies

Systematic Modification of the 5-Phenylpyrido[3,2-d]oxazin-8-one Scaffold

Systematic modifications of the core structure are fundamental to SAR studies. By altering different parts of the molecule, researchers can probe the interactions with biological targets and optimize the compound's potency and selectivity. For the this compound scaffold, these modifications can be conceptually divided into three main areas: the phenyl ring, the pyrido ring system, and the oxazinone moiety.

The substitution pattern on the phenyl ring at position 5 is a critical determinant of biological activity in related heterocyclic compounds. In a series of N-substituted pyrido[3,2-b]oxazinones, the nature and position of substituents on a phenylpiperazinylpropyl side chain were found to significantly impact analgesic efficacy. For instance, the compound 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one demonstrated notable analgesic activity, suggesting that a para-fluoro substitution on the terminal phenyl ring is favorable. nih.gov

In studies of pyridazinone derivatives, which share a similar bicyclic core, the presence and substitution of a phenyl group have been shown to be important for anti-inflammatory and anticancer activities. For example, certain pyridazinone derivatives with phenyl urea (B33335) or benzoylurea (B1208200) moieties exhibit significant biological effects. nih.gov While not a direct substitution on a core phenyl ring, these findings underscore the importance of the electronic and steric properties of phenyl groups within the broader chemical structure.

The following table summarizes the effect of phenyl ring substitutions on the activity of related pyridoxazinone and pyridazinone derivatives.

Compound Series Substitution on Phenyl Ring Observed Effect on Activity Reference
Pyrido[3,2-b]oxazinones4-Fluoro on phenylpiperazinylpropyl side chainIncreased analgesic efficacy nih.gov
Pyridazinone DerivativesPhenylurea/Benzoylurea moietiesEssential for antimicrobial and anticancer activities nih.gov

Furthermore, the fusion of additional rings to the pyrido moiety can dramatically alter the compound's pharmacological profile. The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as kinase inhibitors illustrates how expanding the heterocyclic system can lead to potent and selective agents. nih.gov

The oxazinone ring is a key functional component of the scaffold, and its modification can lead to significant changes in chemical reactivity and biological activity. For instance, the replacement of the oxygen atom with sulfur to create a thiazinone or the opening of the ring can lead to entirely different classes of compounds with distinct properties.

In a study on pyrido[3,2-b]oxazin-3(4H)-ones, the nitrogen atom of the oxazinone ring was a key point for substitution. nih.gov The attachment of various side chains at this position was the primary strategy for modulating the analgesic activity of the series. nih.gov This highlights the importance of the N-4 position for introducing functionalities that can interact with specific biological targets.

Research on morpholino-2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-ones as mineralocorticoid receptor antagonists demonstrated that modifications in the vicinity of the oxazinone ring were crucial for optimizing potency. documentsdelivered.com The transition from a pyrrolidine (B122466) to a morpholine (B109124) substituent led to a significant increase in binding affinity. documentsdelivered.com

Correlation of Structural Variations with Functional Responses

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the observed biological or functional responses. For compounds related to this compound, several such correlations have been identified.

In the case of the analgesic pyrido[3,2-b]oxazinones, a clear relationship was established between the nature of the N-4 substituent and the antinociceptive activity. The most effective compound in this series featured a propyl linker to a 4-fluorophenylpiperazine moiety, indicating that a specific length and composition of this side chain are optimal for interacting with the biological target. nih.gov

The table below illustrates the correlation between structural modifications and functional outcomes in related pyridoxazinone systems.

Structural Variation Compound Series Functional Response Key Finding Reference
N-4 SubstitutionPyrido[3,2-b]oxazinonesAnalgesic ActivityA 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl side chain provided the best combination of safety and efficacy. nih.gov
Polycyclic CorePyrido[3,2-a]phenoxazinonesAntiproliferative ActivityThe planar, iminoquinonic structure is essential for DNA intercalation and potent cytotoxicity. nih.govacs.org
Morpholine SubstitutionPyrido[3,2-b] nih.govnih.govoxazinonesMineralocorticoid Receptor AntagonismA cis-disubstituted morpholine significantly enhanced binding affinity compared to a pyrrolidine lead. documentsdelivered.com

Mechanistic Basis of SAR for Pyrido[3,2-d]oxazin-8-one Derivatives

The mechanistic basis for the observed SAR in these related compounds often lies in their specific interactions with protein or nucleic acid targets. For the antiproliferative 5H-pyrido[3,2-a]phenoxazin-5-one, the proposed mechanism involves intercalation into DNA, where the planar aromatic system stacks between base pairs and the pyridinium (B92312) nitrogen forms electrostatic interactions with the phosphate (B84403) backbone. nih.govacs.org This mode of action explains the importance of planarity and the presence of the pyridine (B92270) ring.

For the analgesic N-substituted pyrido[3,2-b]oxazinones, the mechanism is likely related to interaction with specific receptors or enzymes involved in pain signaling. The structure of the N-4 side chain appears to be crucial for this interaction, suggesting a well-defined binding pocket. nih.gov The anti-inflammatory activity observed in some pyridazinone derivatives has been linked to the inhibition of enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB. nih.gov

In the case of the morpholino-2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one mineralocorticoid receptor antagonists, the SAR is driven by the fit of the molecule into the ligand-binding domain of the receptor. The optimization from a pyrrolidine to a morpholine substituent likely improved the complementary interactions within this binding site, leading to higher affinity and functional antagonism. documentsdelivered.com

While these examples are from related but distinct chemical series, they provide a strong foundation for predicting the SAR of this compound and for guiding the future design of novel derivatives with desired pharmacological properties.

Biological Investigations and Mechanistic Pathways

Investigation of Enzyme Inhibition Potency and Selectivity

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have emerged as a versatile class of kinase inhibitors. Certain compounds have demonstrated significant inhibitory activity against PIM-1 kinase, a key regulator in cell survival and proliferation pathways. rsc.org For instance, specific derivatives exhibited potent PIM-1 inhibition with IC50 values as low as 11.4 nM. rsc.org This level of potency is comparable to established kinase inhibitors like staurosporine. rsc.org

Furthermore, other pyrido[2,3-d]pyrimidine analogues have been identified as dual inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and CDK6. nih.gov These kinases are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. Studies have also explored this scaffold for its ability to inhibit Threonine Tyrosine Kinase (TTK), with one compound showing an IC50 value of 23 nM and high selectivity against a large panel of other kinases. researchgate.net The pyrido[2,3-d]pyrimidin-7-one core has also been the subject of patents for its potential as a PI3K-alpha inhibitor. google.com In a related scaffold, pyrido[3,2-d]pyrimidines have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer and autoimmune diseases. nih.gov

Table 1: Kinase Inhibition by Pyrido-pyrimidine Derivatives

Scaffold Target Kinase Key Findings Reference
Pyrido[2,3-d]pyrimidine PIM-1 Potent inhibition with IC50 values in the nanomolar range (e.g., 11.4 nM). rsc.org
Pyrido[2,3-d]pyrimidine CDK4/6 Demonstrated inhibition of CDK4/6, leading to apoptosis in cancer cells. nih.gov
Pyrido[2,3-d]pyrimidin-7(8H)-one TTK Selective inhibition with an IC50 of 23 nM and a Kd of 0.15 nM. researchgate.net

The inhibition of phosphodiesterases (PDEs), enzymes that regulate intracellular second messengers, has been explored using related heterocyclic systems. Derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been synthesized and evaluated as potential inhibitors of PDE4, a key target in inflammatory respiratory diseases. researchgate.net Additionally, the general class of pyrido[2,3-d]pyrimidines has been noted for its PDE inhibitory activity. researchgate.net More recently, a series of pyrido[2,3-d]pyrimidin-7-one derivatives were discovered to be highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy via the STING pathway. nih.gov

While direct data on the pyrido[3,2-d]oxazin-8-one core is absent, research into related structures offers some insights. For example, pyridazine (B1198779) analogues, which share a nitrogen-containing six-membered ring, were prepared and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major target for type II diabetes and obesity. nih.gov These compounds were found to be reversible, non-competitive inhibitors with potencies in the low micromolar range. nih.gov

Receptor Ligand Binding Studies

No specific receptor ligand binding studies for 5-Phenylpyrido[3,2-d]oxazin-8-one or closely related pyrido-oxazinone structures were identified in the scientific literature.

General Bioactivity Screening (e.g., Antimicrobial, Antiviral, Anti-inflammatory, Analgesic, Antitumor)

The pyrido[2,3-d]pyrimidine scaffold is well-represented in the literature for its broad spectrum of biological activities. Numerous studies have demonstrated the potent antitumor activity of these compounds against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549). nih.govbohrium.commdpi.com Some derivatives have been shown to be as effective as the chemotherapy drug doxorubicin. nih.gov

In the area of antimicrobial activity , various pyrido[2,3-d]pyrimidine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains. mdpi.comnih.govarkat-usa.orgresearchgate.net

Furthermore, pyrido[2,3-d]pyridazine derivatives, which feature a different arrangement of nitrogen atoms, have been synthesized and shown to possess in vivo anti-inflammatory activity . nih.gov

Table 2: General Bioactivity of Related Pyrido-Fused Heterocycles

Scaffold Biological Activity Examples of Activity References
Pyrido[2,3-d]pyrimidine Antitumor Cytotoxicity against MCF-7, PC-3, and A-549 cancer cell lines. nih.govbohrium.commdpi.com
Pyrido[2,3-d]pyrimidine Antimicrobial Activity against S. aureus, E. coli, and various fungal strains. mdpi.comnih.govarkat-usa.orgresearchgate.net

Mechanistic Studies of Biological Actions at a Molecular Level

Mechanistic studies for the anticancer effects of pyrido[2,3-d]pyrimidine derivatives point towards the induction of apoptosis (programmed cell death). rsc.orgnih.gov For example, active compounds were found to upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl2. nih.gov This disruption of the balance between pro- and anti-apoptotic factors leads to the selective elimination of cancer cells. Further studies have shown that these compounds can cause cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing towards division. rsc.org The molecular mechanism for PTP1B inhibition by related pyridazine analogues involves the catalytic generation of hydrogen peroxide, which then oxidizes the active site cysteine residue of the enzyme, leading to its inactivation. nih.gov

Synthetic Utility and Applications As Chemical Building Blocks

5-Phenylpyrido[3,2-d]oxazin-8-one as a Synthon for Complex Molecular Architectures

No research data could be found detailing the use of this compound as a synthon. In contrast, the pyridazinone analogue has been extensively used as a starting material. For example, researchers have synthesized 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxyl)acetohyrazide from it, which serves as a key intermediate for creating more complex structures like oxadiazole and thiadiazole derivatives. researchgate.netderpharmachemica.com

Construction of Novel Fused Heterocyclic Systems

There are no available studies on the use of this compound for constructing novel fused heterocyclic systems. The scientific literature describes general methods for synthesizing various fused heterocycles, such as pyrazolo[1,5-c]-as-triazines and azolo[1,5-a]pyrimidines, but none originate from the specified oxazinone. researchgate.netnih.gov The pyridazinone counterpart, however, is a precursor for fused systems like thiazolidine (B150603) and pyrazole (B372694) derivatives. researchgate.netderpharmachemica.com

Development of Multifunctional Scaffolds for Chemical Biology

No information exists in the searched literature regarding the development of multifunctional scaffolds for chemical biology based on the this compound core. While the development of heterocyclic-fused pyridazinones as selective phosphodiesterase IV inhibitors has been reported, this work does not involve the oxazinone . nih.gov Similarly, other fused pyridines and phenoxazines have been investigated for potential biological activities, but these are structurally distinct from the target compound. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Under-Researched Pyrido[3,2-d]oxazinone Derivatives

While the core pyrido[3,2-d]oxazinone structure has been investigated, many of its isomeric and substituted forms remain largely unexplored. A significant opportunity lies in the systematic synthesis and characterization of a wider array of derivatives. For instance, research has often focused on the related pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,2-a]phenoxazin-5-one systems, which have shown potent antiproliferative activities. rsc.orgnih.gov Future work should systematically modify the foundational 5-Phenylpyrido[3,2-d]oxazin-8-one structure, including altering the position and nature of the phenyl group and introducing diverse substituents onto the pyridone and oxazinone rings. The synthesis of bioisosteric analogs, where the oxazinone ring is replaced by other heterocycles, could also yield compounds with novel biological profiles, a strategy that has proven successful for other heterocyclic systems. researchgate.net

Isomeric Scaffold Known Biological Target/Activity Reference
Pyrido[2,3-d]pyrimidineDihydrofolate reductase (DHFR), Kinase inhibition nih.gov
Pyrido[3,4-d]pyrimidineKinase inhibition (e.g., Pan-HER kinase) nih.gov
Pyrido[2,3-d]pyridazine-2,8-dioneCOX-1/COX-2 dual inhibition nih.gov
Pyrido[3,2-a]phenoxazin-5-oneDNA intercalation, Antiproliferative activity nih.gov

Application of Machine Learning and AI in Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel molecules. mit.edu For pyrido[3,2-d]oxazinone derivatives, ML algorithms can be trained on existing data to predict the properties of virtual compounds, including their potential biological activity, toxicity, and synthetic feasibility. dntb.gov.ua This predictive power can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Future applications could include:

De Novo Design : Using generative models to design entirely new pyrido[3,2-d]oxazinone structures with optimized properties. dntb.gov.ua

Synthesis Planning : Employing retrosynthesis prediction tools to identify the most efficient and cost-effective synthetic routes. mit.edu

Property Prediction : Building models to forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with better drug-like profiles. dntb.gov.ua

High-Throughput Screening Analysis : Developing ML models to analyze vast datasets from high-throughput screening assays to identify potential inhibitors for specific targets like the G9a enzyme. rsc.org

A collaborative approach between computational chemists and synthetic chemists, facilitated by consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis, will be crucial for translating these in silico predictions into tangible results. mit.edu

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. Future research on the synthesis of this compound and its derivatives should prioritize green chemistry principles. This involves the use of less hazardous solvents, reducing energy consumption, and minimizing waste.

Key areas for development include:

Microwave-Assisted Synthesis : This technique can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of related heterocyclic systems like thieno[3,2-d]pyrimidines. researchgate.net

Solvent-Free Reactions : Performing reactions in a solid state by grinding reagents together can eliminate the need for harmful organic solvents. researchgate.net

Catalysis : The development and use of efficient and recyclable catalysts, such as iron(III) chloride, can make synthetic processes more sustainable. researchgate.net

These approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective production methods. researchgate.net

Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure and reaction mechanisms is fundamental to designing improved molecules. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. mdpi.com For example, the precise elucidation of the three-dimensional structure of pyrido[3,2-d]oxazinone derivatives bound to their biological targets via X-ray crystallography or cryo-electron microscopy can guide structure-based drug design. Furthermore, advanced chemiluminescence probes, such as L-012, an analog of luminol, can be used to study the generation of reactive oxygen species (ROS), which is a mechanism of action for some anticancer agents. sigmaaldrich.com Computational methods, such as molecular docking, have already been used to elucidate the structural features responsible for the dual inhibition of COX-1 and COX-2 by related pyridazine (B1198779) derivatives. nih.gov

Expanding the Scope of Biological Targets and Mechanistic Studies

The biological activities of pyridopyrimidine and related fused heterocyclic systems are diverse, with compounds showing promise as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. rsc.orgnih.govnih.gov However, the full spectrum of biological targets for the pyrido[3,2-d]oxazinone class is likely much broader.

Future research should focus on:

Target Identification : Employing chemoproteomics and other unbiased screening methods to identify the protein targets of active compounds.

Mechanism of Action Studies : Moving beyond simple activity assays to understand how these molecules exert their effects at a cellular and molecular level. For example, investigating their role as DNA intercalating agents or their ability to induce apoptosis. nih.gov

Broadening Therapeutic Areas : Screening libraries of pyrido[3,2-d]oxazinone derivatives against a wider range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic syndromes.

Compound Class Potential Targets/Mechanisms Reference
Pyrido[2,3-d]pyrimidinesKinases (e.g., ABL, PI3K, mTOR), DHFR rsc.org
Pyrido[3,2-a]phenoxazinesDNA Intercalation nih.gov
Pyrido[2,3-d]pyridazinonesCOX-1/COX-2 nih.gov

Development of Novel Synthetic Tools and Methodologies

The ability to efficiently create complex and diverse molecules is a cornerstone of drug discovery. The development of novel synthetic methodologies is crucial for expanding the accessible chemical space of pyrido[3,2-d]oxazinone derivatives. Research has shown that cyclocondensation reactions are effective for creating fused ring systems. nih.gov Future efforts could explore new catalytic systems, one-pot reactions, and diversity-oriented synthesis strategies to rapidly generate libraries of compounds. The use of stronger protic acids, for instance, has been shown to facilitate the synthesis of certain pyrido[2,3-d]pyridazine-2,8-diones where other methods failed. nih.gov Applying such novel approaches to the synthesis of the this compound core could unlock new synthetic routes and enable the creation of previously inaccessible analogs.

Exploration of Alternative Substituents and Hybrid Molecules

The properties of the this compound scaffold can be finely tuned by modifying the substituents. The introduction of an amide substituent at the 6-position of a related pyrido[2,3-d]pyrimidin-5-one core, for example, led to a significant increase in potency as FMS tyrosine kinase inhibitors. nih.gov

Future work should systematically explore:

Diverse Phenyl Substitutions : Investigating a wide range of electron-donating and electron-withdrawing groups on the 5-phenyl ring to modulate the electronic properties and biological activity.

Ring Position Modifications : Placing substituents at various positions on the pyridoxazinone core to probe structure-activity relationships.

Hybrid Molecules : Covalently linking the pyrido[3,2-d]oxazinone scaffold to other pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been envisioned for other heterocyclic systems to create bioisosteric analogs of known drugs. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.